2-(2-Butoxy-3,5-difluorophenyl)ethanol
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Overview
Description
2-(2-Butoxy-3,5-difluorophenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₆F₂O₂ and a molecular weight of 230.254 g/mol . This compound is characterized by the presence of butoxy and difluorophenethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 3,5-difluorophenethyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Butoxy-3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or difluorophenethyl groups, leading to the formation of various derivatives. Common reagents include sodium hydride and alkyl halides.
Scientific Research Applications
2-(2-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Butoxy-3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluorophenethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2-Butoxy-3,5-difluorophenyl)ethanol can be compared with other similar compounds, such as:
2-n-Butoxy-3,5-difluorobenzyl alcohol: Similar structure but with a benzyl group instead of a phenethyl group.
2-n-Butoxy-3,5-difluorophenol: Similar structure but with a hydroxyl group instead of an alcohol group.
2-n-Butoxy-3,5-difluorophenyl acetate: Similar structure but with an acetate group instead of an alcohol group.
Properties
IUPAC Name |
2-(2-butoxy-3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-6-16-12-9(4-5-15)7-10(13)8-11(12)14/h7-8,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPAMPKJRIFVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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